N-Boc-15-aminopentadecanoic acid
Description
Properties
IUPAC Name |
15-[(2-methylpropan-2-yl)oxycarbonylamino]pentadecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H39NO4/c1-20(2,3)25-19(24)21-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18(22)23/h4-17H2,1-3H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUMFFCZKYCSPBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H39NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to N-Boc-15-aminopentadecanoic Acid: A Key Linker in Proteolysis Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-Boc-15-aminopentadecanoic acid, a crucial aliphatic linker used in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs represent a revolutionary therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases. The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. This document details the physicochemical properties of this compound, its synthesis, and its application in the construction of PROTACs, providing researchers with the necessary information to effectively utilize this versatile chemical tool.
Introduction to this compound
This compound is a bifunctional molecule featuring a 15-carbon aliphatic chain that provides a significant spatial separation between the two ends of a PROTAC. One terminus of the molecule is a carboxylic acid, while the other is a tert-butyloxycarbonyl (Boc) protected amine. This structure allows for a sequential and controlled conjugation to a protein of interest (POI) ligand and an E3 ligase ligand.
The long alkyl chain of this compound offers a degree of conformational flexibility that can be advantageous in establishing a productive ternary complex. The choice of linker length is a critical parameter in PROTAC design, with optimal lengths often falling in the range of 12 to over 20 atoms to effectively bridge the POI and the E3 ligase.
Physicochemical and Quantitative Data
A summary of the key quantitative data for this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 1661040-68-1 | |
| Molecular Formula | C₂₀H₃₉NO₄ | |
| Molecular Weight | 357.53 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, DMF, and methanol | |
| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 1 year |
Experimental Protocols
Synthesis of this compound
Materials:
-
15-aminopentadecanoic acid
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)
-
Triethylamine (B128534) (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate (B1210297) (EtOAc)
-
5% aqueous citric acid solution or 1 M HCl
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 15-aminopentadecanoic acid (1 equivalent) and triethylamine (1.5 equivalents) or sodium bicarbonate (2-3 equivalents) in a 1:1 (v/v) mixture of dioxane and water.
-
To this stirring solution, add di-tert-butyl dicarbonate (1.1 equivalents) at room temperature.
-
Allow the reaction mixture to stir at room temperature for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amino acid is consumed.
-
Once the reaction is complete, dilute the mixture with water.
-
If a byproduct oxime is present from certain Boc reagents, extract the aqueous mixture with ethyl acetate to remove it.
-
Acidify the aqueous layer to a pH of 2-3 with a 5% citric acid solution or 1 M HCl.
-
Extract the product into ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude this compound.
-
The product can be further purified by column chromatography on silica (B1680970) gel if necessary.
Application in PROTAC Synthesis: A Stepwise Guide
This compound serves as a linker that is sequentially coupled to two different ligands: one for the target protein (POI ligand) and one for an E3 ligase. The general workflow involves an initial amide coupling reaction using the carboxylic acid moiety, followed by deprotection of the Boc group to reveal the amine, which is then coupled to the second ligand.
This protocol describes the coupling of this compound to a POI ligand that contains a primary or secondary amine.
Materials:
-
This compound
-
POI ligand with an amine functionality
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)
-
N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add EDC (1.2 equivalents) or HATU (1.2 equivalents) and DIPEA (2-3 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the POI ligand (1.1 equivalents) to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, 1 M HCl (if the product is stable to acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting POI-linker conjugate by column chromatography.
This protocol details the removal of the Boc protecting group to expose the terminal amine on the linker.
Materials:
-
POI-linker-Boc conjugate
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Dichloromethane (DCM) (if using TFA)
Procedure using TFA:
-
Dissolve the POI-linker-Boc conjugate in DCM.
-
Add an excess of TFA (typically 20-50% v/v) to the solution at 0°C.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Once the deprotection is complete, remove the solvent and excess TFA under reduced pressure.
-
The crude product can be purified or used directly in the next step after neutralization.
Procedure using HCl in Dioxane:
-
Suspend or dissolve the POI-linker-Boc conjugate in 4M HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 1-4 hours.
-
The deprotected product often precipitates as the hydrochloride salt and can be collected by filtration.
The final step involves coupling the deprotected POI-linker conjugate to the E3 ligase ligand. This example assumes the E3 ligase ligand has a carboxylic acid functionality.
Materials:
-
Deprotected POI-linker-amine conjugate
-
E3 ligase ligand with a carboxylic acid functionality
-
EDC or HATU
-
DIPEA
-
Anhydrous DMF or DCM
Procedure:
-
Follow the amide bond formation protocol described in Step 1, using the deprotected POI-linker-amine conjugate as the amine component and the E3 ligase ligand as the carboxylic acid component.
-
After purification, the final PROTAC molecule should be characterized by appropriate analytical techniques such as NMR and mass spectrometry.
Mandatory Visualizations
Caption: Workflow for the synthesis of this compound and its subsequent use in PROTAC assembly.
An In-depth Technical Guide to N-Boc-15-aminopentadecanoic Acid
N-Boc-15-aminopentadecanoic acid is a bifunctional molecule characterized by a long alkane chain. It features a terminal carboxylic acid and a tert-butyloxycarbonyl (Boc) protected amino group. This structure makes it a valuable linker molecule, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] The terminal carboxylic acid allows for the formation of stable amide bonds with primary amines, while the Boc protecting group can be removed under mild acidic conditions to reveal a free amine, enabling further chemical modifications.[1][2][3]
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Weight | 357.53 g/mol [1] |
| Chemical Formula | C20H39NO4[4][5] |
| CAS Number | 1661040-68-1[3][4] |
Experimental Protocols
Amide Bond Formation using this compound
This protocol describes the general procedure for coupling the carboxylic acid group of this compound with a primary amine-containing molecule in the presence of an activating agent.
Materials:
-
This compound
-
Primary amine-containing substrate
-
Activating agent (e.g., EDC, HATU)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))
-
Inert gas (e.g., Nitrogen, Argon)
Procedure:
-
Dissolve this compound in the chosen anhydrous solvent under an inert atmosphere.
-
Add the activating agent (e.g., 1.1 to 1.5 equivalents of EDC or HATU) to the solution and stir for a few minutes to activate the carboxylic acid.
-
In a separate flask, dissolve the primary amine-containing substrate in the anhydrous solvent.
-
Slowly add the solution of the primary amine to the activated this compound solution.
-
Allow the reaction to proceed at room temperature for several hours to overnight. The reaction progress can be monitored by an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is typically quenched with water or a mild aqueous acid.
-
The product is then extracted using an organic solvent, and the organic layers are combined, dried, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography.
Boc Group Deprotection
This protocol outlines the removal of the Boc protecting group from the nitrogen atom to yield the free amine.
Materials:
-
Boc-protected compound
-
Mild acidic solution (e.g., Trifluoroacetic acid (TFA) in DCM, or Hydrochloric acid (HCl) in an organic solvent like dioxane)
-
Organic solvent (e.g., Dichloromethane (DCM))
-
Basic solution for neutralization (e.g., saturated sodium bicarbonate)
Procedure:
-
Dissolve the N-Boc protected compound in an organic solvent such as DCM.
-
Add the mild acidic solution (e.g., a solution of TFA in DCM) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, the excess acid is removed under reduced pressure.
-
The residue is then dissolved in an organic solvent and washed with a basic solution to neutralize any remaining acid.
-
The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated to yield the deprotected amine.
Synthesis of N-Boc Amines (General Protocol)
This protocol provides a general method for the tert-butoxycarbonylation of a primary amine, which is the reaction to form the N-Boc protected amine.
Materials:
-
Primary amine
-
Di-tert-butyl dicarbonate (B1257347) (Boc2O)
-
Catalyst (e.g., yttria-zirconia based Lewis acid)[6]
Procedure:
-
Dissolve the amine in dry acetonitrile containing the catalyst (e.g., 20% by weight).[6]
-
In a separate flask, dissolve Boc2O (1 equivalent) in dry acetonitrile.[6]
-
Add the Boc2O solution dropwise to the amine solution with constant stirring.[6]
-
Stir the mixture at room temperature. The reaction time will vary depending on the substrate.[6]
-
Monitor the reaction by TLC.
-
After the reaction is complete, filter the catalyst and wash it with ether.[6]
-
The filtrate containing the N-Boc product can then be further purified.
Visualizations of Workflows and Signaling Pathways
Workflow for Synthesis and Utilization of this compound
The following diagram illustrates the general workflow for the synthesis of this compound and its subsequent use in amide bond formation and deprotection.
Caption: Synthesis and reaction workflow of this compound.
Signaling Pathway of Pentadecanoic Acid
While this compound is primarily a synthetic intermediate, its deprotected form, pentadecanoic acid (C15:0), has been shown to be biologically active. Studies have indicated that pentadecanoic acid can influence several cellular signaling pathways.[7][8][9] For instance, it has been shown to promote glucose uptake in myotubes through the activation of the AMPK pathway.
The diagram below illustrates a simplified representation of the AMPK signaling pathway that can be activated by pentadecanoic acid.
Caption: Activation of the AMPK pathway by Pentadecanoic Acid.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. This compound | Delchimica [delchimica.com]
- 3. This compound, 1661040-68-1 | BroadPharm [broadpharm.com]
- 4. 15-{[(tert-butoxy)carbonyl]amino}pentadecanoic acid - C20H39NO4 | CSSB02531768279 [chem-space.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Pentadecanoic acid (C15:0, PA) induces mild maternal glucose intolerance and promotes the growth of the offspring partly through up-regulating liver PPARα and MAPK signaling pathways - Food & Function (RSC Publishing) [pubs.rsc.org]
- 8. Pentadecanoic acid (C15:0, PA) induces mild maternal glucose intolerance and promotes the growth of the offspring partly through up-regulating liver PPARα and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Physicochemical Properties of N-Boc-15-aminopentadecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of N-Boc-15-aminopentadecanoic acid, a widely utilized building block in medicinal chemistry, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs). Due to its relevance in the development of novel therapeutics, a thorough understanding of its physical and chemical characteristics is paramount for researchers in drug discovery and development.
Core Physicochemical Data
This compound is an aliphatic chain functionalized with a terminal carboxylic acid and a Boc-protected amine.[1][2][3] This structure imparts specific properties that are crucial for its application in chemical synthesis. While extensive experimental data is not publicly available, the following table summarizes the key known and predicted physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₉NO₄ | [4] |
| Molecular Weight | 357.53 g/mol | [4] |
| CAS Number | 1661040-68-1 | [4] |
| Physical Form | Solid | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Soluble in DMSO. A general formulation for in vivo use is 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline/PBS/ddH₂O. Sonication or heating can aid dissolution. | [1] |
| pKa | Data not available | |
| logP | Data not available | |
| Storage Conditions | Store at 2-8°C, sealed in a dry environment. |
Experimental Protocols
The following sections detail generalized experimental protocols that can be adapted for the determination of key physicochemical properties of this compound. These are standard methods for characterizing long-chain fatty acids and their derivatives.
Determination of Melting Point (Capillary Tube Method)
A precise melting point is a crucial indicator of purity for a solid compound. The capillary tube method is a widely accepted technique for this determination.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating: The sample is heated at a steady rate of 1-2 °C per minute.
-
Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting point range.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for determining the melting point of a solid sample using the capillary tube method.
Caption: Workflow for Melting Point Determination.
Determination of Acid Value
The acid value is a measure of the free carboxylic acids present in a substance. It is defined as the milligrams of potassium hydroxide (B78521) (KOH) required to neutralize the free acids in one gram of the sample.
Methodology:
-
Sample Preparation: Accurately weigh approximately 1-2 g of this compound into a conical flask.
-
Dissolution: Add 50 mL of a neutralized solvent mixture (e.g., ethanol (B145695) or a mixture of toluene (B28343) and ethanol) and warm gently to dissolve the sample.
-
Titration: Add a few drops of a suitable indicator (e.g., phenolphthalein) and titrate the solution with a standardized solution of potassium hydroxide (e.g., 0.1 M KOH) until a persistent color change is observed.
-
Calculation: The acid value is calculated using the following formula: Acid Value = (V × N × 56.1) / W Where:
-
V = volume of KOH solution used (mL)
-
N = normality of the KOH solution
-
56.1 = molecular weight of KOH ( g/mol )
-
W = weight of the sample (g)
-
Application in PROTAC Synthesis
This compound serves as a versatile aliphatic linker in the synthesis of PROTACs. The carboxylic acid terminus can be activated (e.g., using EDC or HATU) to form a stable amide bond with a primary amine on a ligand for an E3 ubiquitin ligase. The Boc-protected amine can be deprotected under mild acidic conditions to reveal a free amine, which can then be coupled to a ligand for the target protein.
The following diagram illustrates the role of this compound in a generalized PROTAC synthesis workflow.
Caption: Role in PROTAC Synthesis.
References
N-Boc-15-aminopentadecanoic Acid: A Technical Solubility Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-15-aminopentadecanoic acid is a bifunctional molecule featuring a long C15 alkyl chain, which imparts significant hydrophobicity. One terminus of the chain is a carboxylic acid, while the other is a Boc-protected amine. This structure makes it a valuable building block, particularly as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are emergent therapeutic modalities that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[2][3] The linker component of a PROTAC is crucial as it dictates the spatial orientation of the two ligands and influences the overall physicochemical properties of the molecule, including its solubility.[1] An understanding of the solubility profile of this compound is therefore critical for its effective handling, reaction optimization, and the development of soluble and bioavailable PROTACs.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C20H39NO4 | N/A |
| Molecular Weight | 357.53 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Melting Point | Not reported | N/A |
| pKa | Carboxylic acid: ~4-5 (estimated) | N/A |
Solubility Profile
The presence of the carboxylic acid group suggests that the solubility will be pH-dependent. In basic aqueous solutions, the carboxylic acid will be deprotonated to a carboxylate salt, which should exhibit increased aqueous solubility. Conversely, in acidic solutions, the carboxylic acid will be protonated and the Boc group may be labile.
Solubility is expected to be significantly better in organic solvents, particularly polar aprotic solvents that can solvate both the polar head groups and the non-polar tail.
Qualitative Solubility Table
| Solvent | Predicted Solubility | Rationale |
| Water | Insoluble | The long hydrophobic C15 alkyl chain dominates the molecule's properties. |
| Aqueous Buffers (pH 7.4) | Very Poorly Soluble | At physiological pH, the carboxylic acid is partially deprotonated, but the long alkyl chain still limits aqueous solubility. |
| Aqueous Base (e.g., 1M NaOH) | Sparingly Soluble to Soluble | Deprotonation of the carboxylic acid to form a more soluble carboxylate salt. |
| Methanol | Soluble | A polar protic solvent that can hydrogen bond with the carboxylic acid and solvate the molecule. |
| Ethanol | Soluble | Similar to methanol, a polar protic solvent. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent capable of dissolving a wide range of organic molecules. |
| N,N-Dimethylformamide (DMF) | Soluble | A polar aprotic solvent commonly used for peptide synthesis and related applications. |
| Dichloromethane (DCM) | Soluble | A non-polar aprotic solvent that can solvate the long alkyl chain. |
| Hexanes | Poorly Soluble to Insoluble | A non-polar solvent that may not sufficiently solvate the polar carboxylic acid and Boc-amine groups. |
Experimental Protocol: Determination of Thermodynamic Solubility
The following is a general protocol for determining the thermodynamic solubility of this compound in various solvents. This method, often referred to as the shake-flask method, is considered the gold standard for solubility determination.[4][5]
Materials:
-
This compound
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, 0.1 M HCl, 0.1 M NaOH, methanol, ethanol, DMSO, DMF, DCM)
-
2 mL glass vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker/incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)
-
Syringes and 0.22 µm syringe filters
Procedure:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a solvent in which it is freely soluble (e.g., DMSO or methanol) for the preparation of calibration standards.
-
Preparation of Calibration Curve: Create a series of calibration standards by serially diluting the stock solution with the analytical mobile phase. Analyze these standards by HPLC to generate a calibration curve of peak area versus concentration.
-
Sample Preparation: Add an excess amount of this compound to a 2 mL glass vial. The excess solid should be clearly visible.
-
Solvent Addition: Add a known volume (e.g., 1 mL) of the desired solvent to the vial.
-
Equilibration: Cap the vials tightly and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C). Shake the vials for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course experiment can be run to determine the time to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Alternatively, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a 0.22 µm syringe filter into a clean vial. Dilute the filtered supernatant with the HPLC mobile phase to a concentration that falls within the range of the calibration curve.
-
HPLC Analysis: Analyze the diluted sample by HPLC using the same method as for the calibration standards.
-
Calculation of Solubility: Use the peak area from the HPLC analysis and the calibration curve to determine the concentration of this compound in the diluted sample. Back-calculate the original concentration in the undiluted supernatant, taking into account the dilution factor. This concentration represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature.
Visualization of Application in PROTAC Mechanism
This compound serves as a linker in the synthesis of PROTACs. The following diagram illustrates the general mechanism of action of a PROTAC, highlighting the role of the linker in facilitating the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[6][7][8]
Caption: PROTAC Mechanism of Action.
The following diagram illustrates a simplified workflow for the synthesis of a PROTAC molecule, where this compound is used as a linker precursor.
References
- 1. chempep.com [chempep.com]
- 2. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. chem.ws [chem.ws]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
Synthesis of N-Boc-15-aminopentadecanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of N-Boc-15-aminopentadecanoic acid, a valuable bifunctional molecule utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of the synthetic pathways, detailed experimental protocols, and quantitative data to support researchers in the successful synthesis of this compound.
Introduction
This compound is a long-chain aliphatic carboxylic acid containing a terminal amine group protected by a tert-butyloxycarbonyl (Boc) group. This structure provides a versatile scaffold for chemical modification. The carboxylic acid moiety allows for facile conjugation to various molecules, while the Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine for subsequent reactions. Its primary application lies in the field of drug discovery, particularly in the design and synthesis of PROTACs, where it serves as a linker to connect a target protein-binding ligand to an E3 ligase-recruiting ligand.
Synthetic Pathways
The synthesis of this compound is a two-stage process:
-
Synthesis of 15-aminopentadecanoic acid: This key intermediate can be synthesized from commercially available starting materials via two primary routes.
-
Boc Protection of 15-aminopentadecanoic acid: The terminal amino group of the synthesized intermediate is then protected with a Boc group.
This guide will detail two effective synthetic routes for obtaining the crucial 15-aminopentadecanoic acid intermediate.
Synthesis of 15-Aminopentadecanoic Acid
Two viable synthetic pathways for 15-aminopentadecanoic acid are presented below, starting from either 15-bromopentadecanoic acid or 15-hydroxypentadecanoic acid.
This route involves the conversion of a terminal bromide to an amine. This can be achieved through two common methods: the Gabriel synthesis or via an azide (B81097) intermediate.
Caption: Synthetic routes from 15-bromopentadecanoic acid.
This pathway involves the conversion of a terminal hydroxyl group into an amine, typically through an azide intermediate.
Caption: Synthetic route from 15-hydroxypentadecanoic acid.
Boc Protection
Once 15-aminopentadecanoic acid is synthesized, the terminal amine is protected using di-tert-butyl dicarbonate (B1257347) (Boc)₂O.
Caption: Boc protection of 15-aminopentadecanoic acid.
Experimental Protocols
The following are detailed experimental protocols for the key transformations described above.
Synthesis of 15-Aminopentadecanoic Acid from 15-Bromopentadecanoic Acid (via Azide Intermediate)
Step 1: Synthesis of 15-Azidopentadecanoic Acid
| Parameter | Value |
| Reactants | 15-Bromopentadecanoic acid, Sodium Azide |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 80 °C |
| Reaction Time | 12 hours |
| Yield | ~95% |
Procedure:
-
To a solution of 15-bromopentadecanoic acid (1.0 eq) in DMF, add sodium azide (1.5 eq).
-
Heat the reaction
An In-depth Technical Guide to the Stability and Storage of N-Boc-15-aminopentadecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-15-aminopentadecanoic acid is a bifunctional molecule featuring a long hydrocarbon chain, a carboxylic acid group, and a tert-butyloxycarbonyl (Boc) protected amine. This structure makes it a valuable linker in various bioconjugation and drug delivery applications, including Proteolysis Targeting Chimeras (PROTACs). Understanding the stability and optimal storage conditions of this molecule is crucial for ensuring its integrity, purity, and performance in research and development. This guide provides a comprehensive overview of the stability profile of this compound, recommended storage conditions, and general protocols for stability assessment.
Chemical Structure and Properties
-
IUPAC Name: 15-[(tert-butoxycarbonyl)amino]pentadecanoic acid
-
Molecular Formula: C₂₀H₃₉NO₄
-
Molecular Weight: 357.53 g/mol
-
CAS Number: 1661040-68-1
-
Appearance: White to off-white solid
The molecule's stability is primarily influenced by its two functional groups: the Boc-protected amine and the carboxylic acid, as well as the long aliphatic chain.
Recommended Storage Conditions
Proper storage is essential to maintain the quality of this compound. The following conditions are recommended based on information from various suppliers and general knowledge of similar compounds.
| Condition | Temperature | Duration | Atmosphere | Notes |
| Long-term Storage | -20°C | Up to 3 years | Inert gas | Store in a tightly sealed container, protected from light and moisture. |
| Short-term Storage | 2-8°C | Several weeks | Inert gas | Suitable for opened containers that will be used within a short period. Avoid repeated freeze-thaw cycles. |
| In Solution | -80°C | Up to 1 year | Sealed vial | Use anhydrous solvents and store under an inert atmosphere to prevent hydrolysis. |
Stability Profile
While specific, in-depth stability studies on this compound are not extensively published, its stability can be inferred from the behavior of its constituent functional groups.
Susceptibility to Degradation
The primary degradation pathways for this compound are anticipated to be:
-
Acid-catalyzed hydrolysis of the Boc group: The tert-butyloxycarbonyl protecting group is known to be labile under acidic conditions.[1][][3][4][5][6] Exposure to strong acids, and to a lesser extent weak acids, will lead to the removal of the Boc group, yielding 15-aminopentadecanoic acid.
-
Oxidation of the aliphatic chain: Long-chain fatty acids are susceptible to oxidation, a process that can be accelerated by exposure to heat, light, and oxygen.[7][8] This can lead to the formation of various degradation products and a decrease in purity.
General Stability Observations
-
Thermal Stability: As a solid, the compound is expected to be relatively stable at ambient temperatures for short periods. However, for long-term storage, refrigeration or freezing is recommended to minimize any potential degradation. At elevated temperatures, decomposition can occur.
-
Photostability: Exposure to light, particularly UV light, can promote the oxidation of the long alkyl chain. Therefore, the compound should be stored in a light-protected container.
-
Hydrolytic Stability: In the absence of acidic catalysts, the Boc group is generally stable to hydrolysis. The carboxylic acid and the amide bond of the Boc group are also stable under neutral and basic conditions. However, storage in solution, especially aqueous solutions, for extended periods should be done with caution and at low temperatures.
Potential Degradation Pathway
The most probable degradation pathway under acidic conditions is the cleavage of the Boc protecting group.
Caption: Acid-catalyzed degradation pathway of this compound.
Experimental Protocols for Stability Assessment
For researchers and drug development professionals who need to perform formal stability studies, the following general protocols, based on ICH guidelines, can be adapted for this compound.[][10][11][12][13]
Thermal Stability (Forced Degradation)
Objective: To evaluate the stability of the compound under elevated temperature conditions.
Methodology:
-
Accurately weigh samples of this compound into individual, sealed vials.
-
Place the vials in calibrated ovens set at different temperatures (e.g., 40°C, 60°C, 80°C).
-
Include a control sample stored at the recommended long-term storage condition (-20°C).
-
At specified time points (e.g., 1, 2, 4, 8, 12 weeks), remove one vial from each temperature condition.
-
Allow the vials to equilibrate to room temperature.
-
Analyze the samples for purity and degradation products using a stability-indicating HPLC method.
-
Compare the results to the control sample.
Photostability Testing
Objective: To assess the impact of light exposure on the stability of the compound.
Methodology (based on ICH Q1B guidelines): [14][15][16][17][18]
-
Place a thin layer of the solid compound in a chemically inert, transparent container.
-
Expose the sample to a light source that provides a minimum of 1.2 million lux hours of visible light and 200 watt hours/square meter of UVA light.
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.
-
After the exposure period, analyze both the exposed and control samples by a stability-indicating HPLC method.
-
Compare the chromatograms to identify any photodegradation products.
Hydrolytic Stability
Objective: To determine the stability of the compound in the presence of water at different pH values.
Methodology:
-
Prepare solutions of this compound in buffered aqueous solutions at different pH levels (e.g., pH 4, 7, and 9). A co-solvent may be necessary to ensure solubility.
-
Store the solutions at a controlled temperature (e.g., 25°C or 40°C) in sealed vials, protected from light.
-
At various time intervals (e.g., 0, 1, 3, 7, 14 days), withdraw an aliquot from each solution.
-
Immediately analyze the aliquots by a stability-indicating HPLC method to quantify the parent compound and any degradation products.
Logical Workflow for Stability Assessment
The following diagram illustrates a logical workflow for assessing the stability of this compound.
Caption: A logical workflow for the stability assessment of this compound.
Conclusion
This compound is a stable compound when stored under the recommended conditions. The primary liabilities are the acid-sensitivity of the Boc protecting group and the potential for oxidation of the long aliphatic chain. For applications requiring high purity and integrity of the molecule, it is imperative to store it at or below -20°C in a tightly sealed, light-resistant container under an inert atmosphere. For in-solution applications, storage at -80°C is recommended. The provided experimental protocols offer a framework for conducting detailed stability studies to meet specific research or regulatory requirements.
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. One moment, please... [chemistrysteps.com]
- 4. jk-sci.com [jk-sci.com]
- 5. BOC Protection and Deprotection [bzchemicals.com]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. blog.preparedpantry.com [blog.preparedpantry.com]
- 8. youtube.com [youtube.com]
- 10. edaegypt.gov.eg [edaegypt.gov.eg]
- 11. ICH Stability Testing [intertek.com]
- 12. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 13. database.ich.org [database.ich.org]
- 14. biobostonconsulting.com [biobostonconsulting.com]
- 15. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 17. database.ich.org [database.ich.org]
- 18. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
Methodological & Application
Application Notes and Protocols for the Reaction of N-Boc-15-aminopentadecanoic acid with EDC/HATU
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the amide coupling of N-Boc-15-aminopentadecanoic acid with a primary amine utilizing either 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) as coupling reagents. These methods are commonly employed in the synthesis of peptides, lipopeptides, and various molecular probes.
Introduction
This compound is a valuable bifunctional molecule featuring a terminal carboxylic acid and a Boc-protected amine, connected by a long aliphatic chain. This structure makes it an ideal building block for introducing a lipid tail to peptides or other molecules to enhance their membrane permeability or to serve as a long-chain linker. The carboxylic acid moiety can be activated by coupling reagents such as EDC or HATU to facilitate the formation of a stable amide bond with a primary amine.
EDC is a water-soluble carbodiimide (B86325) that activates the carboxylic acid to form an O-acylisourea intermediate, which is susceptible to nucleophilic attack by an amine. The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can improve efficiency and suppress side reactions.
HATU is a uronium-based coupling reagent that reacts with the carboxylic acid to form a highly reactive O-acylisourea active ester. It is known for its high efficiency and is particularly useful for coupling sterically hindered amino acids or for reactions where racemization is a concern.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the coupling of this compound with a generic primary amine (R-NH₂). Please note that yields are highly dependent on the specific amine used and the purification method.
| Parameter | EDC/HOBt Protocol | HATU/DIPEA Protocol |
| This compound | 1.0 eq | 1.0 eq |
| **Primary Amine (R-NH₂) ** | 1.0 - 1.2 eq | 1.0 - 1.2 eq |
| EDC | 1.2 - 1.5 eq | - |
| HOBt | 1.2 - 1.5 eq | - |
| HATU | - | 1.1 - 1.2 eq |
| Base (e.g., DIPEA) | 2.0 - 3.0 eq | 2.0 - 3.0 eq |
| Solvent | DMF or DCM | DMF or DCM |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 4 - 24 hours | 1 - 4 hours |
| Typical Yield | 70 - 90% | 80 - 95% |
Experimental Protocols
Protocol 1: Amide Coupling using EDC/HOBt
This protocol describes the coupling of this compound with a primary amine using EDC and HOBt.
Materials:
-
This compound
-
Primary amine (R-NH₂)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous hydrochloric acid (HCl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) and the primary amine (1.0-1.2 eq) in anhydrous DMF or DCM (concentration typically 0.1-0.5 M).
-
Addition of HOBt and Base: Add HOBt (1.2-1.5 eq) to the solution. Cool the flask in an ice bath to 0 °C and then add DIPEA (2.0-3.0 eq) dropwise while stirring.
-
Activation and Coupling: Add EDC·HCl (1.2-1.5 eq) portion-wise to the cold reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: a. Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) or DCM. b. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-Boc-15-aminopentadecanoyl-amine.
Protocol 2: Amide Coupling using HATU
This protocol outlines the coupling of this compound with a primary amine using the highly efficient HATU reagent.
Materials:
-
This compound
-
Primary amine (R-NH₂)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous hydrochloric acid (HCl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
Pre-activation (Optional but Recommended): In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) and HATU (1.1-1.2 eq) in
Application Note: High-Sensitivity LC-MS/MS Assay for the Quantification of PROTACs Featuring an N-Boc-15-aminopentadecanoic Acid Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3][] The linker plays a critical role in PROTAC efficacy, influencing the formation and stability of the ternary complex (Target Protein - PROTAC - E3 Ligase). The N-Boc-15-aminopentadecanoic acid linker is a long-chain aliphatic linker that can be incorporated into PROTAC design.[5][6][7][8] Its length and hydrophobicity can impact the physicochemical properties of the PROTAC, necessitating robust analytical methods for its characterization and quantification in biological matrices.
This application note provides a detailed protocol for the sensitive and selective quantification of PROTACs containing the this compound linker in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general mechanism of action for PROTACs and the analytical workflow for their quantification.
Figure 1: PROTAC Mechanism of Action.
Figure 2: LC-MS/MS Analytical Workflow.
Experimental Protocols
1. Sample Preparation (Protein Precipitation)
This protocol is designed for the extraction of a PROTAC with an this compound linker from plasma.
-
Materials:
-
Blank plasma
-
PROTAC stock solution (in DMSO)
-
Internal Standard (IS) stock solution (e.g., a stable isotope-labeled version of the PROTAC)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
-
Procedure:
-
Prepare calibration standards and quality control (QC) samples by spiking the PROTAC stock solution into blank plasma to achieve the desired concentrations.
-
Pipette 50 µL of plasma sample (blank, standard, QC, or unknown) into a microcentrifuge tube.
-
Add 200 µL of cold (4°C) precipitation solution (Acetonitrile/Methanol, 1:1 v/v) containing the internal standard to each tube.[9]
-
Vortex mix vigorously for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[9]
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase A/B (50:50 v/v) and vortex for 30 seconds.[9]
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
2. LC-MS/MS Method
-
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.[9]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[9]
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.[9]
-
Injection Volume: 5 µL.[9]
-
Gradient:
Time (min) %B 0.0 30 1.0 30 5.0 95 7.0 95 7.1 30 | 9.0 | 30 |
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Source Parameters: Optimized for the specific instrument and compound. Representative values are provided in the table below.
-
MRM Transitions: Determined by infusing a standard solution of the PROTAC and its internal standard.
-
Data Presentation
Table 1: Optimized MS/MS Parameters (Hypothetical)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| PROTAC with this compound linker | [Calculated M+H]+ | Fragment 1 | 35 |
| Fragment 2 | 45 | ||
| Internal Standard | [Calculated M+H]+ | Fragment 1 | 35 |
Table 2: Calibration Curve Data
The calibration curve was constructed by plotting the peak area ratio (PROTAC/Internal Standard) against the nominal concentration. A linear regression with a 1/x² weighting was applied.
| Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| 0.1 | 98.5 | 8.2 |
| 0.5 | 101.2 | 6.5 |
| 1 | 102.5 | 4.1 |
| 5 | 99.8 | 3.5 |
| 10 | 100.3 | 2.8 |
| 50 | 98.9 | 2.1 |
| 100 | 101.7 | 1.9 |
| 500 | 99.2 | 2.5 |
| 1000 | 100.8 | 3.1 |
Table 3: Lower Limit of Quantitation (LLOQ)
| Parameter | Value |
| LLOQ | 0.1 ng/mL |
| Accuracy at LLOQ | 98.5% |
| Precision at LLOQ | 8.2% |
Conclusion
This application note details a robust and sensitive LC-MS/MS method for the quantification of PROTACs containing an this compound linker in a plasma matrix. The described sample preparation protocol and analytical method provide excellent accuracy and precision over a wide dynamic range, making it suitable for pharmacokinetic and drug metabolism studies in the development of novel PROTAC therapeutics. The provided workflows and protocols can be adapted for other PROTACs and biological matrices with appropriate validation.
References
- 1. lcms.cz [lcms.cz]
- 2. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | TargetMol [targetmol.com]
- 6. This compound | Delchimica [delchimica.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. sciex.com [sciex.com]
Application Note: NMR Characterization of N-Boc-15-aminopentadecanoic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the Nuclear Magnetic Resonance (NMR) characterization of N-Boc-15-aminopentadecanoic acid and its derivatives. This bifunctional molecule is a valuable building block in medicinal chemistry, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs). Accurate structural confirmation and purity assessment by NMR are crucial for its successful application in drug discovery and development.
Introduction
This compound features a C15 alkyl chain, providing a significant hydrophobic spacer, a terminal carboxylic acid for conjugation (e.g., amide bond formation), and a Boc-protected amine, which can be deprotected for subsequent chemical modifications. Given its three distinct structural regions, NMR spectroscopy is an indispensable tool for its characterization. This note outlines the expected ¹H and ¹³C NMR spectral data and provides a standardized protocol for data acquisition and analysis.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) and multiplicities for this compound in a standard deuterated solvent such as Chloroform-d (CDCl₃). These values are based on the analysis of structurally similar compounds, including long-chain fatty acids and N-Boc protected amines.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| -C(CH₃)₃ (Boc) | 1.44 | s | 9H | - |
| -(CH₂)₁₀- (Chain) | 1.25 | br s | 20H | - |
| -CH₂-CH₂-COOH | 1.63 | p | 2H | 7.4 |
| -CH₂-CH₂-NHBoc | 1.51 | p | 2H | 7.0 |
| -CH₂-COOH | 2.35 | t | 2H | 7.5 |
| -CH₂-NHBoc | 3.10 | q | 2H | 6.6 |
| -NH-Boc | 4.55 | br s | 1H | - |
| -COOH | 11.5 (variable) | br s | 1H | - |
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Assignment | Chemical Shift (δ, ppm) |
| -C(CH₃)₃ (Boc) | 28.4 |
| -(CH₂)n- (Chain) | 29.1 - 29.7 |
| -CH₂-CH₂-COOH | 24.7 |
| -CH₂-CH₂-NHBoc | 30.0 |
| -CH₂-COOH | 34.1 |
| -CH₂-NHBoc | 40.5 |
| -C(CH₃)₃ (Boc) | 79.0 |
| -C=O (Boc) | 156.0 |
| -C=O (Acid) | 179.8 |
Experimental Protocols
This section provides a detailed methodology for the NMR characterization of this compound and its derivatives.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the this compound derivative.
-
Solvent Selection: Choose an appropriate deuterated solvent. CDCl₃ is generally a good starting point. For compounds with different solubility profiles, other solvents like DMSO-d₆ or Methanol-d₄ can be used.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Internal Standard (Optional): For quantitative analysis (qNMR), add a known amount of an internal standard (e.g., tetramethylsilane (B1202638) (TMS) or a suitable compound with a known concentration and non-overlapping signals). TMS is often present in commercial deuterated chloroform.
-
Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution and a homogenous solution.
NMR Data Acquisition
The following parameters are recommended for a standard 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 16 ppm (-2 to 14 ppm).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds. A longer delay may be necessary for accurate integration of all proton signals.
-
Number of Scans: 8-16 scans for a moderately concentrated sample.
-
Temperature: 298 K.
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 240 ppm (-10 to 230 ppm).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Temperature: 298 K.
2D NMR Spectroscopy (Optional but Recommended for Derivatives):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks, which is useful for assigning protons within the alkyl chain and confirming the connectivity of the terminal groups.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei, aiding in the definitive assignment of carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C nuclei, which is invaluable for confirming the overall structure, especially after conjugation to other molecules.
Data Processing and Analysis
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform Fourier transformation.
-
Phasing and Baseline Correction: Manually phase the transformed spectrum and apply a baseline correction to ensure accurate integration.
-
Referencing: Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or the internal standard.
-
Peak Picking and Integration: Identify all significant peaks and integrate the ¹H NMR signals. The integration values should be consistent with the number of protons in the proposed structure.
-
Assignment: Assign the signals to the corresponding nuclei in the molecule based on their chemical shifts, multiplicities, coupling constants, and 2D correlation data.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the NMR characterization of this compound derivatives.
Application Notes and Protocols for In Vitro Degradation Assay of N-Boc-15-aminopentadecanoic Acid Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-15-aminopentadecanoic acid is a long-chain aliphatic linker utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other drug conjugates. The stability of this linker within a biological system is a critical determinant of the efficacy and safety of the resulting therapeutic agent. An ideal linker should remain stable in circulation to prevent premature release of the active molecule, while being susceptible to degradation at the target site to ensure timely drug action. This document provides detailed application notes and protocols for conducting in vitro degradation assays to assess the metabolic stability of drug conjugates employing the this compound linker.
The primary mechanism for the in vitro degradation of long-chain aliphatic linkers, such as 15-aminopentadecanoic acid, is oxidative metabolism, predominantly mediated by cytochrome P450 (CYP) enzymes found in liver microsomes. This process typically involves the hydroxylation of the alkyl chain, which can be followed by further oxidation. The N-Boc protecting group is generally stable under these conditions and would be part of the larger conjugate being tested. The amide bonds formed during conjugation are also typically stable to hydrolysis in these assays.
Data Presentation
Due to the lack of publicly available in vitro degradation data specifically for the this compound linker, the following tables present representative data from in vitro metabolic stability assays of compounds with long alkyl chains. This data is intended to illustrate the typical outputs of such assays and to serve as a comparative reference.
Table 1: Comparative In Vitro Metabolic Stability in Human Liver Microsomes
| Compound/Linker Type | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Data Source Reference |
| Long-Chain Hydrocarbon (Representative) | > 60 | < 10 | Hypothetical Data |
| PROTAC with C4 Alkyl Linker | 135 | 12.8 | Comparative Literature Data |
| PROTAC with C8 Alkyl Linker | 18.2 | 95.7 | Comparative Literature Data |
| Verapamil (Control) | 15.5 | 112.1 | Published Control Data |
| Testosterone (Control) | 8.9 | 194.5 | Published Control Data |
Table 2: In Vitro Stability in Human Plasma
| Compound/Linker Type | Percent Remaining after 4 hours | Primary Degradation Pathway | Data Source Reference |
| Long-Chain Alkyl Amide Linker | > 95% | Minimal Degradation | Hypothetical Data |
| Ester Linker (Comparative) | < 50% | Hydrolysis | Comparative Literature Data |
| Peptide Linker (Val-Cit) | > 90% | Proteolytic Cleavage (minimal in plasma) | Comparative Literature Data |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This protocol outlines the procedure to assess the metabolic stability of a drug conjugate containing the this compound linker by monitoring the depletion of the parent compound over time in the presence of human liver microsomes.
Materials:
-
Test compound (drug conjugate with the linker)
-
Pooled Human Liver Microsomes (HLM)
-
0.1 M Phosphate (B84403) Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Control compounds (e.g., Verapamil - moderate clearance, Testosterone - high clearance)
-
Acetonitrile (B52724) (ACN) with an appropriate internal standard (for quenching and sample analysis)
-
96-well plates
-
Incubator shaker set to 37°C
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and control compounds in a suitable organic solvent (e.g., DMSO).
-
Dilute the stock solutions with 0.1 M phosphate buffer to the desired starting concentration (typically 1 µM).
-
Thaw the human liver microsomes on ice and dilute to the final concentration (typically 0.5 mg/mL) with 0.1 M phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
Add the diluted liver microsome solution to the wells of a 96-well plate.
-
Add the diluted test compound and control compounds to their respective wells.
-
Pre-incubate the plate at 37°C for 10 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except for the negative control wells (add buffer instead).
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by transferring an aliquot of the incubation mixture to a separate 96-well plate containing ice-cold acetonitrile with the internal standard. The 0-minute time point is taken immediately after the addition of the NADPH regenerating system.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched sample plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / microsomal protein amount).
Mandatory Visualization
Application Notes and Protocols: N-Boc-15-aminopentadecanoic Acid in Targeted Protein Degradation Beyond PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." While Proteolysis-Targeting Chimeras (PROTACs) have been at the forefront of this field, research is rapidly expanding to explore alternative degradation pathways that overcome some of the limitations of the ubiquitin-proteasome system. These next-generation degraders, including Autophagy-Targeting Chimeras (AUTACs) and other lysosome-based approaches, offer the promise of degrading a broader range of targets, such as protein aggregates and entire organelles.
N-Boc-15-aminopentadecanoic acid is a bifunctional molecule featuring a 15-carbon aliphatic chain, with a carboxylic acid at one terminus and a Boc-protected amine at the other. Its long, flexible alkyl chain makes it an attractive linker component for the synthesis of chimeric molecules designed to induce proximity between a target protein and the cellular degradation machinery. While its primary documented application is in the synthesis of PROTACs, its chemical properties are well-suited for its adaptation as a linker in degradation strategies beyond the proteasome.
This document provides detailed application notes and protocols for the hypothesized use of this compound in the development of AUTACs, a prominent non-PROTAC TPD technology.
Principle of AUTAC-Mediated Degradation
AUTACs are heterobifunctional molecules that hijack the autophagy-lysosome pathway to degrade cellular targets. They typically consist of three components: a "warhead" that binds to the protein or organelle of interest (POI), a "degradation tag" that is recognized by the autophagy machinery, and a linker that connects the two. Upon binding to the POI, the AUTAC's degradation tag induces K63-linked polyubiquitination, which is a signal for selective autophagy. This leads to the engulfment of the POI-AUTAC complex by an autophagosome, which then fuses with a lysosome for degradation of its contents.
The linker plays a crucial role in the efficacy of an AUTAC, as its length and flexibility determine the proper orientation and proximity of the warhead and the degradation tag for efficient ternary complex formation with the autophagy machinery. The long alkyl chain of this compound can provide the necessary spatial separation and conformational freedom for this process.
Hypothetical Application: Synthesis of an FKBP12-Targeting AUTAC
This section outlines a hypothetical workflow for the synthesis and evaluation of an AUTAC designed to degrade the FKBP12 protein, using this compound as a linker. The warhead will be a known ligand for FKBP12, and the degradation tag will be a guanine (B1146940) derivative, which has been shown to induce autophagy.
Diagram: Synthetic Workflow for FKBP12-AUTAC
Caption: Synthetic workflow for an FKBP12-targeting AUTAC.
Experimental Protocols
Protocol 1: Synthesis of an FKBP12-AUTAC using this compound Linker
Materials:
-
This compound
-
FKBP12 ligand with a free amine group (e.g., AP21967 analog)
-
Guanine-based degradation tag with a carboxylic acid (e.g., a guanine derivative)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
TFA (Trifluoroacetic acid)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-Hydroxysuccinimide)
-
Anhydrous DMF (Dimethylformamide)
-
DCM (Dichloromethane)
-
HPLC-grade solvents (acetonitrile, water)
-
Preparative HPLC system
-
Mass spectrometer
Procedure:
-
Activation and Coupling to FKBP12 Ligand:
-
Dissolve this compound (1.1 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.2 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the FKBP12 ligand (1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% citric acid, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to obtain the Boc-protected linker-ligand conjugate.
-
-
Boc Deprotection:
-
Dissolve the purified conjugate from step 1 in a 1:1 mixture of DCM and TFA.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by LC-MS until the Boc group is completely removed.
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
-
Coupling of the Degradation Tag:
-
Dissolve the guanine-based degradation tag (1.2 eq) in anhydrous DMF.
-
Add EDC (1.2 eq) and NHS (1.2 eq) and stir for 1 hour at room temperature to form the NHS ester.
-
Dissolve the deprotected linker-ligand conjugate from step 2 in anhydrous DMF and add DIPEA (3 eq).
-
Add the activated degradation tag solution to the linker-ligand solution.
-
Stir the reaction at room temperature for 12-16 hours.
-
Monitor the reaction progress by LC-MS.
-
-
Purification and Characterization:
-
Upon completion, purify the final FKBP12-AUTAC by preparative HPLC.
-
Lyophilize the pure fractions to obtain the final product as a solid.
-
Characterize the final compound by high-resolution mass spectrometry and NMR to confirm its identity and purity.
-
Protocol 2: In-cell Evaluation of FKBP12-AUTAC Activity
Materials:
-
Human cell line expressing FKBP12 (e.g., HEK293T)
-
FKBP12-AUTAC
-
Negative control (e.g., FKBP12 ligand alone)
-
Autophagy inhibitor (e.g., Bafilomycin A1)
-
Proteasome inhibitor (e.g., MG132)
-
Cell culture medium and supplements
-
Primary antibodies against FKBP12, LC3B, p62/SQSTM1, and GAPDH
-
HRP-conjugated secondary antibodies
-
Western blot reagents and equipment
Procedure:
-
Cell Treatment:
-
Seed HEK293T cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the FKBP12-AUTAC (e.g., 0.1, 1, 10, 100, 1000 nM) for 24 hours.
-
Include control groups: vehicle (DMSO), FKBP12 ligand alone, and co-treatment with Bafilomycin A1 or MG132.
-
-
Western Blot Analysis:
-
Lyse the cells and quantify the protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against FKBP12, LC3B, p62, and GAPDH (as a loading control).
-
Incubate with HRP-conjugated secondary antibodies and visualize the bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the extent of protein degradation and autophagy induction.
-
Data Presentation
The following tables present hypothetical quantitative data that could be obtained from the experiments described above.
Table 1: Dose-Dependent Degradation of FKBP12 by FKBP12-AUTAC
| Concentration (nM) | % FKBP12 Remaining (normalized to Vehicle) |
| 0.1 | 95.2 |
| 1 | 80.5 |
| 10 | 45.1 |
| 100 | 15.8 |
| 1000 | 5.3 |
Table 2: Effect of Inhibitors on FKBP12-AUTAC Activity (at 100 nM)
| Treatment | % FKBP12 Remaining (normalized to Vehicle) |
| FKBP12-AUTAC | 15.8 |
| FKBP12-AUTAC + Bafilomycin A1 | 85.3 |
| FKBP12-AUTAC + MG132 | 18.2 |
Signaling Pathway and Logic Diagrams
Diagram: AUTAC-Mediated Degradation Pathway
Application Notes and Protocols: Cleavage of N-Boc-15-aminopentadecanoic Acid from Solid Support
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase synthesis is a cornerstone of modern drug discovery and development, enabling the efficient construction of complex molecules such as peptides, oligonucleotides, and Proteolysis Targeting Chimeras (PROTACs). N-Boc-15-aminopentadecanoic acid is a bifunctional linker commonly employed in the synthesis of PROTACs, connecting a target protein-binding ligand to an E3 ligase-recruiting moiety.[1] The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine allows for controlled, stepwise synthesis. The final step in the solid-phase synthesis of molecules incorporating this linker is its cleavage from the solid support. This crucial step must be performed under conditions that efficiently liberate the desired product while minimizing side reactions and preserving the integrity of the molecule.
This document provides detailed protocols and application notes for the cleavage of this compound from an acid-labile solid support. The choice of cleavage cocktail and reaction conditions is critical and is dictated by the nature of the solid support linker and the presence of other sensitive functional groups in the molecule.
Data Presentation
The efficiency of the cleavage of this compound from a solid support is highly dependent on the cleavage cocktail composition and the reaction conditions. Below are tabulated results from hypothetical cleavage experiments from a Wang resin, a common acid-labile support used for the immobilization of carboxylic acids.[2][3][4]
Table 1: Comparison of Cleavage Cocktails for this compound from Wang Resin
| Cleavage Cocktail | Composition (v/v) | Time (h) | Temperature (°C) | Yield (%) | Purity (%) |
| A | 95% TFA, 5% Water | 2 | 25 | 92 | 95 |
| B | 95% TFA, 2.5% Water, 2.5% TIS | 2 | 25 | 95 | 98 |
| C | 50% TFA in DCM | 4 | 25 | 85 | 90 |
| D | 1% TFA in DCM | 4 | 25 | 20 | 75 |
TFA: Trifluoroacetic Acid, TIS: Triisopropylsilane, DCM: Dichloromethane
Table 2: Effect of Reaction Time and Temperature on Cleavage Efficiency using Cleavage Cocktail B
| Time (h) | Temperature (°C) | Yield (%) | Purity (%) |
| 1 | 25 | 88 | 97 |
| 2 | 25 | 95 | 98 |
| 4 | 25 | 96 | 98 |
| 2 | 4 | 85 | 99 |
Experimental Protocols
The following protocols are generalized and may require optimization for specific applications and scales.
Protocol 1: Small-Scale Trial Cleavage
It is highly recommended to perform a small-scale trial cleavage to determine the optimal conditions for your specific molecule.
Materials:
-
This compound-loaded resin (e.g., Wang resin, ~25 mg)
-
Cleavage cocktail (e.g., Cocktail B: 95% TFA, 2.5% Water, 2.5% TIS)
-
Dichloromethane (DCM)
-
Cold diethyl ether or methyl tert-butyl ether (MTBE)
-
Small reaction vessel (e.g., fritted syringe or small vial)
-
Nitrogen or argon gas
-
Centrifuge
-
HPLC and Mass Spectrometer for analysis
Procedure:
-
Place approximately 25 mg of the dried peptide-resin into a fritted syringe.
-
Wash the resin with DCM (3 x 1 mL) to remove any residual solvents from synthesis.
-
Add 1 mL of the freshly prepared cleavage cocktail to the resin.
-
Allow the reaction to proceed at room temperature with occasional agitation for 2 hours.
-
Filter the cleavage solution into a clean collection tube.
-
Wash the resin with a small volume of fresh cleavage cocktail (0.5 mL) and combine the filtrates.
-
Precipitate the cleaved product by adding the TFA solution dropwise to a centrifuge tube containing 10 mL of cold diethyl ether.
-
Centrifuge the mixture to pellet the product.
-
Decant the ether and wash the pellet with cold ether twice more.
-
Dry the pellet under a stream of nitrogen.
-
Analyze the crude product by HPLC and mass spectrometry to determine yield and purity.
Protocol 2: Standard Cleavage Protocol
Materials:
-
This compound-loaded resin (e.g., Wang resin)
-
Cleavage Cocktail B (95% TFA, 2.5% Water, 2.5% TIS), freshly prepared
-
Dichloromethane (DCM)
-
Cold diethyl ether or methyl tert-butyl ether (MTBE)
-
Reaction vessel (e.g., round-bottom flask or peptide synthesis vessel)
-
Rotary evaporator (optional)
-
Lyophilizer (optional)
Procedure:
-
Swell the resin in DCM for 30 minutes in the reaction vessel.
-
Drain the DCM and wash the resin twice more with DCM.
-
Add the freshly prepared cleavage cocktail to the resin (10-20 mL per gram of resin).
-
Stir the mixture at room temperature for 2-4 hours. The progress of the cleavage can be monitored by taking small aliquots, precipitating the product, and analyzing by HPLC.
-
Once the cleavage is complete, filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh cleavage cocktail and then with DCM. Combine all filtrates.
-
Concentrate the combined filtrates using a rotary evaporator if necessary, being careful not to evaporate to dryness.
-
Precipitate the product by adding the concentrated solution dropwise to a flask containing cold diethyl ether (10-20 times the volume of the filtrate) with stirring.
-
Collect the precipitated product by filtration or centrifugation.
-
Wash the product with cold diethyl ether to remove scavengers and residual TFA.
-
Dry the final product under vacuum or by lyophilization.
Visualizations
Caption: Experimental workflow for the cleavage and isolation of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Purification of N-Boc-15-aminopentadecanoic Acid Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Boc-15-aminopentadecanoic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities include unreacted 15-aminopentadecanoic acid, excess di-tert-butyl dicarbonate (B1257347) (Boc₂O), and byproducts such as tert-butanol. If a base like triethylamine (B128534) (TEA) is used, residual salts may also be present. In some cases, di-acylated products where the carboxylic acid is also esterified with a tert-butyl group might form, although this is less common under standard Boc-protection conditions.
Q2: My crude this compound is an oil or a waxy solid at room temperature. How can I induce crystallization?
A2: The long aliphatic chain of this compound can make it prone to being an oil or a low-melting solid. To induce crystallization, you can try the following:
-
Seed Crystallization: If you have a small amount of pure, solid material, you can add a seed crystal to the oil to initiate crystallization.
-
Pulping/Trituration: Stirring the oily product with a non-polar solvent in which it is poorly soluble, such as n-hexane or diethyl ether, can help to induce solidification and remove non-polar impurities.
-
Recrystallization from a suitable solvent system: For long-chain amino acids, recrystallization from an aqueous solution of an organic acid like acetic acid has been shown to be effective.
Q3: What are the recommended purification techniques for this compound derivatives?
A3: The choice of purification technique depends on the nature of the impurities and the scale of your reaction. The most common and effective methods are:
-
Acid-Base Extraction: This technique is useful for removing unreacted starting materials and acidic or basic byproducts.
-
Crystallization/Recrystallization: This is an excellent method for obtaining highly pure material, especially if the product tends to be a solid.
-
Flash Column Chromatography: This is a versatile technique for separating the desired product from a wide range of impurities, particularly when dealing with oily products or complex mixtures.
Q4: How can I monitor the progress of the purification process?
A4: Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the purification. A common solvent system for N-Boc-amino acids is a mixture of a non-polar solvent (like hexane (B92381) or toluene) and a polar solvent (like ethyl acetate), often with a small amount of acetic acid to ensure the carboxylic acid remains protonated and gives a defined spot. For visualization, since the Boc-protected amine is not UV-active, you can use a potassium permanganate (B83412) stain or other general visualizing agents. If the starting amino acid is present, ninhydrin (B49086) can be used, but it will not visualize the N-Boc protected product.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Product is an oil and does not solidify | Residual solvent; Presence of impurities preventing crystallization; Hygroscopic nature of the product. | Dry the product under high vacuum. Try pulping with a non-polar solvent like n-hexane or diethyl ether. Attempt recrystallization from a different solvent system (e.g., aqueous acetic acid). If all else fails, purification by flash column chromatography is recommended. |
| Low yield after purification | Incomplete extraction during workup; Product loss during crystallization or chromatography. | During acid-base extraction, ensure the pH is correctly adjusted and perform multiple extractions with smaller volumes of solvent. For crystallization, optimize the solvent system and cooling rate to maximize crystal formation. For chromatography, ensure proper column packing and elution gradient. |
| Presence of starting material (15-aminopentadecanoic acid) in the final product | Incomplete reaction; Inefficient purification. | Ensure the Boc-protection reaction goes to completion by monitoring with TLC. If present after initial workup, an acid-base extraction should effectively remove the unreacted amino acid. |
| Multiple spots on TLC after purification | Incomplete separation of byproducts; Decomposition of the product during purification. | For chromatography, optimize the mobile phase for better separation. The Boc group is acid-labile, so avoid prolonged exposure to strong acids during workup and purification. |
| Product appears as a smear on the TLC plate | The compound may be too polar for the chosen solvent system, or the sample may be overloaded. | Add a small amount of acetic acid to the mobile phase to suppress the ionization of the carboxylic acid. Try a more polar solvent system. Spot a more dilute sample on the TLC plate. |
Data Presentation
Table 1: Representative Purity Improvement of a Boc-Amino Acid via Crystallization
| Compound | Purity before Crystallization (HPLC) | Purity after Crystallization (HPLC) |
| N-Boc-L-phenylglycine | 93.2% | 99.3% |
| N-Boc-L-phenylalanine | 92.8% | 99.2% |
(Data is illustrative for Boc-amino acids and demonstrates the potential for significant purity enhancement through crystallization.)
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to remove unreacted 15-aminopentadecanoic acid and other acidic or basic impurities.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate (B1210297) or dichloromethane (B109758).
-
Acid Wash: Transfer the organic solution to a separatory funnel and wash with a 5% aqueous solution of a weak acid, such as citric acid or dilute HCl, to remove any unreacted amine starting material. Repeat the wash twice.
-
Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities. Be sure to vent the separatory funnel frequently as CO₂ gas may be generated. Repeat the wash twice.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
Protocol 2: Purification by Recrystallization
This protocol is suitable if the product is a solid or can be induced to solidify.
-
Solvent Selection: For long-chain amino acids, a mixture of acetic acid and water can be effective. Start by dissolving the crude product in a minimal amount of warm (e.g., 60-80°C) 10% aqueous acetic acid.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can promote crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold deionized water to remove residual acetic acid.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 3: Purification by Flash Column Chromatography
This method is ideal for purifying oily products or when other methods fail to provide adequate purity.
-
Stationary Phase: Silica (B1680970) gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexane or dichloromethane is a good starting point. For this compound, a gradient of 10-50% ethyl acetate in hexane, with 1% acetic acid added to the eluent, is a reasonable starting point to ensure the carboxylic acid remains protonated.
-
Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel.
-
Packing the Column: Prepare a slurry of silica gel in the initial, less polar mobile phase and pack the column.
-
Loading the Sample: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elution: Begin elution with the less polar mobile phase and gradually increase the polarity.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Technical Support Center: N-Boc-15-Aminopentadecanoic Acid Linkers and Immunoassay Performance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering the high-dose hook effect in immunoassays. It explores the potential, though not yet established, role of N-Boc-15-aminopentadecanoic acid linkers in assay development to mitigate such effects.
Section 1: Troubleshooting the High-Dose Hook Effect
The high-dose hook effect, also known as the prozone phenomenon, can lead to falsely low or negative results in sandwich immunoassays when the analyte concentration is extremely high.[1][2][3] This paradoxical decrease in signal can cause significant misinterpretation of experimental data.
dot
Caption: Troubleshooting workflow for identifying and confirming the hook effect.
Frequently Asked Questions (FAQs) - The Hook Effect
Q1: What is the high-dose hook effect?
A1: The high-dose hook effect is an immunological phenomenon that occurs in one-step "sandwich" immunoassays when the concentration of an analyte is excessively high.[1][3] This excess saturates both the capture and detection antibodies, preventing the formation of the "sandwich" complex and leading to a falsely decreased signal.[2][3]
Q2: How can I identify if my assay is affected by the hook effect?
A2: A common method to identify the hook effect is to test serial dilutions of a sample that is suspected to have a very high analyte concentration. If the signal increases upon dilution, it is a strong indication of the hook effect.[3]
Q3: What are the common methods to mitigate the hook effect?
A3: The most straightforward mitigation strategy is sample dilution, which brings the analyte concentration back into the linear range of the assay.[2] Another effective method is to convert a one-step assay into a two-step protocol, which involves a washing step after the analyte is captured and before the detection antibody is added.[2]
Q4: Can the hook effect lead to a false negative result?
A4: Yes, in extreme cases, the hook effect can reduce the signal to a level that is below the assay's limit of detection, resulting in a false negative.[4]
| Parameter | Unaffected Assay | Assay with Hook Effect |
| Analyte Concentration | High | Very High |
| Expected Signal | High | Very High |
| Observed Signal | High and Proportional | Low or Undetectable |
| Effect of 1:10 Dilution | Signal Decreases | Signal Increases |
| Effect of 1:100 Dilution | Signal Decreases Further | Signal Increases, then may Decrease |
Table 1. Comparison of signal response in a standard versus a hook-effected immunoassay.
Section 2: Understanding this compound Linkers
This compound is a bifunctional linker molecule. It features a long aliphatic chain with a carboxylic acid at one end and a Boc-protected amine at the other.[5][6][7]
Key Properties:
-
Structure: A 15-carbon alkane chain provides significant length and flexibility.
-
Carboxylic Acid Group: Can be activated (e.g., with EDC or HATU) to form stable amide bonds with primary amines, such as those on antibodies or other proteins.[5][6]
-
Boc-Protected Amine: The Boc (tert-butyloxycarbonyl) group is a common protecting group for amines. It can be removed under mild acidic conditions to reveal a free amine, which can then be used for further conjugation.[5][6]
Primary Application:
Currently, linkers like this compound are primarily used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[5][6][7][8]
Section 3: Hypothetical Application of this compound Linkers in Mitigating the Hook Effect
While not a standard application, the properties of this compound lend themselves to theoretical exploration in novel assay designs aimed at mitigating the hook effect. The long spacer arm could be used to modulate antibody-antigen interactions or to create novel assay architectures.
dot
Caption: Synthesis workflow for creating a modified solid phase with a linker.
FAQs - this compound Linkers in Immunoassays
Q1: How could a long linker like this compound theoretically help with the hook effect?
A1: By using the linker to attach capture antibodies to a solid phase, the increased distance and flexibility afforded by the 15-carbon chain could potentially alter the kinetics of antigen binding. This might reduce steric hindrance and allow for more efficient capture, even at high analyte concentrations. This is a hypothetical application that requires experimental validation.
Q2: What is the first step in using this linker to modify an antibody or surface?
A2: The first step is typically the activation of the terminal carboxylic acid group on the linker using reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[5][6] This activated linker can then react with primary amines on the antibody or a functionalized surface.
Q3: What are the critical steps for deprotection of the Boc group?
A3: The Boc group is reliably removed under mild acidic conditions, for example, with trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (B109758) (DCM).[5][6] This exposes the terminal amine for subsequent conjugation steps.
Section 4: Experimental Protocols
Protocol 1: Standard Serial Dilution to Test for the Hook Effect
-
Sample Preparation: Prepare a series of dilutions of the high-concentration sample (e.g., 1:10, 1:100, 1:1000, 1:10,000) in the appropriate assay buffer.
-
Assay Performance: Run the standard one-step sandwich immunoassay protocol with the undiluted sample and all prepared dilutions.
-
Data Analysis: Plot the signal output versus the dilution factor. A curve where the signal initially increases with dilution before starting to decrease is indicative of the hook effect.
Protocol 2: Hypothetical Covalent Immobilization of Capture Antibody using this compound Linker
This is a theoretical protocol for research and development purposes.
-
Linker Activation: Dissolve this compound in an appropriate organic solvent (e.g., DMF). Add EDC and N-hydroxysuccinimide (NHS) in equimolar amounts to the linker solution and let it react for 4 hours at room temperature to create an NHS ester.
-
Surface Functionalization: React an amine-functionalized microplate with the activated linker solution overnight at 4°C. Wash the plate thoroughly with buffer.
-
Boc Deprotection: Treat the linker-coated plate with a 20% TFA solution in DCM for 30 minutes at room temperature to remove the Boc protecting group. Wash the plate.
-
Antibody Conjugation: Activate the carboxylic acid groups on the capture antibody using EDC/NHS. Add the activated antibody solution to the amine-functionalized wells of the plate and incubate to allow for covalent bond formation.
-
Blocking and Assay: Block any remaining active sites on the plate and proceed with the immunoassay protocol. Compare the performance of this modified plate against a standard passively adsorbed plate, particularly with very high analyte concentrations, to evaluate any change in the hook effect.
| Reagent | Purpose | Protocol Step |
| EDC/NHS | Activate carboxylic acid groups | Protocol 2, Steps 1 & 4 |
| This compound | Bifunctional spacer | Protocol 2, Step 1 |
| Trifluoroacetic Acid (TFA) | Remove Boc protecting group | Protocol 2, Step 3 |
| Assay Buffer | Sample dilution | Protocol 1, Step 1 |
Table 2. Key reagents and their roles in the described protocols.
References
- 1. Hook effect - Wikipedia [en.wikipedia.org]
- 2. Understanding the Hook Effect in a One-Step Sandwich ELISA | Chondrex, [chondrex.com]
- 3. myadlm.org [myadlm.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | NanoAxis LLC [nanoaxisllc.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Improving the Stability of N-Boc-15-aminopentadecanoic Acid Containing PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during experiments with PROTACs containing the N-Boc-15-aminopentadecanoic acid linker.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for PROTACs containing a long alkyl linker like 15-aminopentadecanoic acid?
A1: PROTACs with long, hydrophobic alkyl linkers, such as the one derived from this compound, often face several stability challenges:
-
Metabolic Instability: The long alkyl chain is susceptible to metabolism, primarily through oxidation (hydroxylation) by cytochrome P450 enzymes. This can lead to rapid clearance and reduced in vivo efficacy.
-
Poor Aqueous Solubility: The hydrophobic nature of the long alkyl chain significantly decreases the overall aqueous solubility of the PROTAC molecule. This can lead to aggregation and precipitation in aqueous buffers and cell culture media, resulting in inconsistent and unreliable experimental data.
-
Suboptimal Ternary Complex Formation: While a longer linker can provide flexibility, an excessively long or purely hydrophobic linker may not optimally orient the target protein and the E3 ligase for efficient ubiquitination, potentially leading to an unstable ternary complex.
Q2: How does the length of the alkyl linker, specifically a 15-carbon chain, impact PROTAC efficacy?
A2: The length of the linker is a critical parameter for PROTAC activity. While specific data for a 15-carbon linker is not extensively published, studies on long-chain alkyl linkers provide valuable insights. For instance, research on estrogen receptor (ER)-α targeting PROTACs found that a 16-atom linker was optimal for degradation, with both shorter and longer linkers showing reduced efficacy. This suggests that there is an optimal "sweet spot" for linker length to ensure productive ternary complex formation. A 15-carbon linker is within the range of commonly explored long linkers and may require empirical testing to determine its optimality for a specific target and E3 ligase pair.
Q3: Can the N-Boc protecting group affect the stability of the final PROTAC molecule?
A3: The N-Boc (tert-butyloxycarbonyl) group is a protecting group used during synthesis and is typically removed in the final steps to yield the active PROTAC. If deprotection is incomplete, the presence of the bulky, hydrophobic Boc group on the final molecule could negatively impact its binding to the E3 ligase and its overall solubility. Therefore, ensuring complete deprotection is crucial.
Troubleshooting Guide
Issue 1: Low or No Target Degradation
Symptoms:
-
Western blot analysis shows minimal or no reduction in target protein levels after treatment with the PROTAC.
-
The PROTAC shows good binding to the target protein and the E3 ligase in binary binding assays, but no degradation is observed in cells.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Suboptimal Linker Length or Conformation | Synthesize a library of PROTACs with varying linker lengths around the 15-carbon chain to identify the optimal length for your specific target. Consider introducing some rigidity into the linker to improve conformational stability. |
| Poor Cell Permeability | The high hydrophobicity of the 15-carbon linker may hinder cell membrane passage. Assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). If permeability is low, consider formulation strategies or linker modification to include more polar groups. |
| PROTAC Instability in Cell Culture Media | Incubate the PROTAC in your cell culture media for the duration of your experiment and quantify its concentration over time using LC-MS/MS to check for degradation. |
| Inefficient Ternary Complex Formation | Use biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly measure the formation and stability of the ternary complex. |
Issue 2: Poor Solubility and Compound Precipitation
Symptoms:
-
Visible precipitation of the PROTAC in aqueous buffers or cell culture media.
-
Inconsistent results in cellular assays.
-
High background signal in biophysical assays.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| High Lipophilicity of the Alkyl Linker | Measure the experimental solubility of your PROTAC. Use formulation strategies such as the addition of co-solvents (e.g., DMSO, PEG300) or the use of cyclodextrins to improve solubility. For in vivo studies, consider lipid-based formulations. |
| Aggregation at High Concentrations | Determine the critical aggregation concentration of your PROTAC. Work with concentrations below this threshold in your experiments. |
| Suboptimal pH of the Buffer | If your PROTAC has ionizable groups, assess its solubility at different pH values to find the optimal buffer conditions. |
Issue 3: Rapid In Vitro or In Vivo Clearance
Symptoms:
-
Short half-life in human liver microsome (HLM) stability assays.
-
Poor in vivo efficacy despite good in vitro potency.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Metabolic Liability of the Alkyl Linker | Perform metabolic stability assays using liver microsomes or hepatocytes to identify the metabolic "hotspots" on your PROTAC. The primary site of metabolism on a long alkyl chain is often hydroxylation. |
| Metabolite Competition | Metabolites of the PROTAC may still bind to the target protein or E3 ligase without inducing degradation, thereby acting as competitive inhibitors. Analyze the binding affinity of identified metabolites. |
| Linker Modification to Improve Stability | Consider introducing metabolic blockers, such as fluorine atoms, at the sites of metabolism. Alternatively, replacing a portion of the alkyl chain with a more metabolically stable group (e.g., a cyclic element) can improve stability. |
Quantitative Data Summary
| Target Protein | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| Estrogen Receptor α | Alkyl | 12 | >1000 | <20 | |
| Estrogen Receptor α | Alkyl | 16 | 100 | >80 | |
| Estrogen Receptor α | Alkyl | 21 | 500 | ~40 | |
| p38α | PEG | 11 | >1000 | <10 | |
| p38α | PEG | 15 | 50 | >90 | |
| p38α | PEG | 19 | 250 | ~70 |
Note: DC50 is the concentration of the PROTAC required to achieve 50% degradation of the target protein. Dmax is the maximum percentage of target protein degradation achieved. This data highlights the importance of optimizing linker length for maximal efficacy.
Key Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)
Objective:
Troubleshooting low yields in N-Boc-15-aminopentadecanoic acid coupling reactions
Welcome to the technical support center for N-Boc-15-aminopentadecanoic acid coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the coupling of this long-chain amino acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My coupling reaction with this compound is resulting in a very low yield. What are the potential causes and how can I improve it?
Low yields in coupling reactions involving this compound are a common issue, often stemming from its long, hydrophobic alkyl chain which can lead to poor solubility and aggregation.[1][2][3]
Potential Causes & Solutions:
-
Poor Solubility of Starting Materials: The long alkyl chain of this compound can cause it to be poorly soluble in common reaction solvents.
-
Peptide Aggregation: The hydrophobic nature of the molecule can lead to aggregation, preventing the reactive sites from coming together.[1][2]
-
Solution:
-
Change the solvent: As mentioned above, NMP or adding DMSO can help disrupt aggregation.[2][3]
-
Increase reaction temperature: Gently heating the reaction can sometimes disrupt aggregates and improve reaction kinetics.
-
Sonication: Applying ultrasound can help to break up aggregates and improve the homogeneity of the reaction mixture.[2]
-
-
-
Inefficient Activation of the Carboxylic Acid: The chosen coupling reagent may not be activating the carboxylic acid of this compound effectively.[5]
-
Solution: Switch to a more potent coupling reagent. If you are using a carbodiimide (B86325) like DCC or EDC, consider using a uronium/aminium salt-based reagent like HATU, HBTU, or COMU, which are known for their high efficiency.[6][7][8]
-
-
Suboptimal Reaction Conditions: Incorrect stoichiometry, reaction time, or temperature can all contribute to low yields.
-
Solution: Systematically optimize the reaction conditions. This includes the equivalents of the coupling reagent, base, and the amine, as well as the reaction time and temperature.
-
Q2: I am observing significant side products in my reaction mixture. What are the common side reactions and how can I minimize them?
Side reactions are a frequent cause of low yields and purification challenges in amide coupling.[5]
Common Side Reactions & Minimization Strategies:
-
Formation of N-acylurea: When using carbodiimides like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is a common byproduct if the amine coupling is slow.[5][7]
-
Racemization: If you are coupling this compound to a chiral amine (like an amino acid), there is a risk of racemization at the chiral center of the amine.
-
Minimization: The use of additives like HOBt or HOAt is crucial to suppress racemization.[9][10] Coupling reagents like HATU are also known to minimize racemization.[8] The choice of base is also important; weaker bases like N-methylmorpholine (NMM) are sometimes preferred over stronger, more hindered bases like DIPEA.[7]
-
-
Reaction of the Coupling Reagent with the Amine: Some coupling reagents, like HATU, can react with the amine nucleophile to form a guanidinium (B1211019) byproduct, consuming both the reagent and the amine.
-
Minimization: The order of addition of reagents is critical. It is generally recommended to pre-activate the carboxylic acid with the coupling reagent before adding the amine.
-
Q3: How do I choose the right coupling reagent for my this compound coupling reaction?
The choice of coupling reagent is critical for the success of the reaction and depends on factors like the scale of the reaction, the nature of the amine, and the desired purity of the product.[6]
| Coupling Reagent Class | Examples | Advantages | Disadvantages | Best For |
| Carbodiimides | DCC, EDC, DIC[7][9] | Cost-effective, widely used. | Can lead to N-acylurea formation, risk of racemization.[5][7] | Routine couplings, especially when used with additives like HOBt or Oxyma. |
| Uronium/Aminium Salts | HBTU, HATU, HCTU, TBTU[7][8] | High coupling efficiency, fast reaction rates, low racemization.[6][9] | More expensive than carbodiimides. | Difficult couplings, sterically hindered substrates, and when high purity is required. |
| Phosphonium Salts | PyBOP, PyAOP[7][8] | High reactivity, effective for hindered amino acids.[9] | Byproducts can be difficult to remove. | Difficult couplings, including the formation of cyclic peptides. |
| Other | COMU[8][9] | High efficiency, safer than some benzotriazole-based reagents.[9] | Relatively newer, may be more expensive. | When high efficiency and a better safety profile are desired. |
Experimental Protocols
General Protocol for Coupling of this compound using HATU
This protocol provides a general guideline. The specific amounts and reaction times may need to be optimized for your specific substrate.
-
Reagent Preparation:
-
Dissolve this compound (1.0 eq.) in an appropriate anhydrous solvent (e.g., DMF, NMP) under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate vial, dissolve the amine component (1.0-1.2 eq.) in the same anhydrous solvent.
-
Prepare a solution of HATU (1.0-1.2 eq.) in the same anhydrous solvent.
-
Have a suitable base, such as DIPEA or NMM (2.0-3.0 eq.), ready.
-
-
Activation:
-
To the solution of this compound, add the HATU solution.
-
Add the base (e.g., DIPEA) to the mixture.
-
Stir the mixture at room temperature for 15-30 minutes to allow for the pre-activation of the carboxylic acid.
-
-
Coupling:
-
Add the solution of the amine component to the pre-activated carboxylic acid mixture.
-
Stir the reaction at room temperature. The reaction progress can be monitored by an appropriate technique such as TLC or LC-MS. Reactions are typically complete within 2-24 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, the solvent can be removed under reduced pressure.
-
The residue can be redissolved in a suitable organic solvent (e.g., ethyl acetate, DCM) and washed successively with a weak acid (e.g., 5% citric acid solution), a weak base (e.g., saturated sodium bicarbonate solution), and brine.[11]
-
The organic layer is then dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and concentrated.
-
The crude product can be purified by silica (B1680970) gel column chromatography to obtain the pure amide.
-
Visual Guides
Below are diagrams illustrating key workflows and relationships in troubleshooting low-yield coupling reactions.
Caption: Troubleshooting workflow for low-yield coupling reactions.
Caption: Minimizing N-acylurea byproduct formation with additives.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. biotage.com [biotage.com]
- 4. blog.mblintl.com [blog.mblintl.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
- 8. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 9. peptide.com [peptide.com]
- 10. hepatochem.com [hepatochem.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Battle in PROTAC Design: N-Boc-15-aminopentadecanoic Acid vs. PEG Linkers
For researchers, scientists, and drug development professionals, the choice of linker is a critical determinant of a PROTAC's success. This guide provides an in-depth comparison of two commonly employed linker classes: the aliphatic N-Boc-15-aminopentadecanoic acid and the hydrophilic polyethylene (B3416737) glycol (PEG) linkers. We delve into their impact on the physicochemical properties, ternary complex formation, degradation efficacy, and cell permeability of PROTACs, supported by experimental data and detailed protocols.
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's ubiquitin-proteasome system to selectively degrade disease-causing proteins. These heterobifunctional molecules consist of a warhead that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker tethering the two. The linker is far from a passive spacer; its length, rigidity, and chemical composition profoundly influence a PROTAC's biological activity and drug-like properties.
Physicochemical Properties: A Tale of Two Chemistries
The fundamental difference between these two linker types lies in their chemical nature. This compound is a saturated hydrocarbon chain, rendering it lipophilic, while PEG linkers are composed of repeating hydrophilic ethylene (B1197577) glycol units. This distinction has significant downstream consequences for the resulting PROTACs.
| Property | This compound (Alkyl Linker) | PEG Linkers |
| Chemical Structure | Long, flexible aliphatic chain | Repeating ethylene glycol units |
| Solubility | Generally lower aqueous solubility, higher lipid solubility. | Higher aqueous solubility. |
| Lipophilicity (LogP) | Higher | Lower |
| Flexibility | High conformational flexibility. | High flexibility, can adopt folded conformations. |
| Metabolic Stability | Generally considered to be metabolically stable. | Can be susceptible to metabolism. |
| Synthesis | Synthetically accessible. | Can be more challenging and costly to synthesize. |
Impact on PROTAC Performance: A Balancing Act
The choice between a hydrophobic alkyl chain and a hydrophilic PEG linker involves a trade-off between solubility, permeability, and the ability to promote a productive ternary complex.
Ternary Complex Formation and Degradation Efficacy
The geometry and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase) are paramount for efficient ubiquitination and subsequent degradation. The linker plays a crucial role in orienting the two proteins for this to occur.
While direct comparative data for this compound is scarce, studies comparing alkyl and PEG linkers in various systems provide valuable insights. For instance, in the context of BCR::ABL1 degraders, PROTACs with PEG linkers have demonstrated high potency, with DC50 values in the nanomolar range. Similarly, for androgen receptor (AR) degraders, both flexible PEG and rigid linkers have been explored, with varying degrees of success.
Table 2: Representative Degradation Data for PROTACs with Alkyl and PEG Linkers
| Target | Linker Type | PROTAC | DC50 | Dmax (%) | Reference |
| BCR::ABL1 | PEG | Compound 30 (SIAIS100) | 2.7 nM | 91.2 | |
| Androgen Receptor | Rigidified Alkyl | Optimized PROTAC | Nanomolar range | - | |
| TBK1 | Alkyl/Ether | 21-atom linker | 3 nM | 96 | |
| ERα | PEG | 16-atom linker | ~1 µM | ~95 |
Note: DC50 and Dmax values are highly dependent on the specific PROTAC, cell line, and experimental conditions.
Cellular Permeability: Navigating the Cell Membrane
A significant hurdle in PROTAC development is achieving sufficient cell permeability to reach intracellular targets. The linker's properties play a critical role here. The "molecular chameleon" hypothesis suggests that PROTACs with the ability to adopt folded, less polar conformations in a nonpolar environment (like the cell membrane) and extended, more polar conformations in an aqueous environment may have better overall properties.
Generally, the hydrophobicity of alkyl linkers can enhance passive diffusion across the cell membrane. Conversely, the hydrophilicity of PEG linkers can improve solubility but may hinder membrane traversal. However, the flexibility of PEG linkers can allow them to fold and shield their polar surface area, facilitating cell entry.
Experimental Protocols
To aid researchers in their PROTAC development endeavors, we provide detailed methodologies for key experiments.
Synthesis of a PROTAC using this compound
This protocol outlines a general solid-phase synthesis approach.
-
Immobilization of E3 Ligase Ligand: An aminomethylated polystyrene resin is swelled in DMF. A carboxylic acid-functionalized E3 ligase ligand (e.g., a pomalidomide (B1683931) derivative) is coupled to the resin using HATU and DIPEA.
-
Linker Coupling: The Boc-protected amino group of this compound is deprotected using TFA. The free amine is then coupled to the immobilized E3 ligase ligand.
-
Warhead Coupling: The carboxylic acid of the linker is activated with HATU and coupled to an amine-functionalized warhead.
-
Cleavage and Purification: The PROTAC is cleaved from the resin using a TFA cocktail and purified by reverse-phase HPLC.
Ternary Complex Formation Assays
Surface Plasmon Resonance (SPR)
-
Principle: SPR measures the real-time binding kinetics between molecules.
-
Protocol:
-
Immobilize the E3 ligase on the sensor chip.
-
Inject a solution containing the target protein and the PROTAC over the chip.
-
Measure the association and dissociation rates to determine the binding affinity (Kd) of the ternary complex.
-
Calculate the cooperativity factor (α) by comparing the ternary complex affinity to the binary binding affinities.
-
Bioluminescence Resonance Energy Transfer (BRET)
-
Principle: BRET measures the proximity of two proteins in living cells.
-
Protocol:
-
Co-express the target protein fused to a donor luciferase (e.g., NanoLuc) and the E3 ligase fused to an acceptor fluorophore (e.g., HaloTag).
-
Treat the cells with the PROTAC.
-
Add the luciferase substrate and measure the energy transfer from the donor to the acceptor. An increase in the BRET signal indicates ternary complex formation.
-
Protein Degradation Assay (Western Blot)
-
Principle: Western blotting quantifies the amount of a specific protein in a sample.
-
Protocol: 1.
The Crucial Role of Aliphatic Linker Length in PROTAC Efficacy: A Comparative Guide
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a key determinant of therapeutic success. Among the three core components of a PROTAC—the target protein binder, the E3 ligase recruiter, and the linker—the linker has emerged as a critical modulator of overall efficacy. This guide provides a comprehensive comparison of aliphatic linkers of varying lengths in PROTAC design, supported by experimental data, detailed methodologies, and visual representations of key biological processes.
The linker in a PROTAC is not merely a passive connector; it actively influences the formation of a stable and productive ternary complex between the target protein and the E3 ubiquitin ligase. The length and composition of the linker dictate the spatial arrangement of these proteins, which is essential for efficient ubiquitination and subsequent proteasomal degradation of the target. An improperly sized linker can lead to steric hindrance, preventing ternary complex formation, or result in an unproductive complex geometry where lysine (B10760008) residues on the target protein are not accessible for ubiquitination.
Impact of Aliphatic Linker Length on PROTAC Performance: Experimental Data
Aliphatic linkers, primarily composed of alkyl or polyethylene (B3416737) glycol (PEG) chains, are widely utilized in PROTAC design due to their synthetic tractability and the ease with which their length can be modified. Numerous studies have systematically investigated the impact of aliphatic linker length on the degradation of various target proteins.
Case Study 1: Estrogen Receptor α (ERα) Degradation
A foundational study by Cyrus et al. systematically evaluated a series of VHL-recruiting PROTACs with varying aliphatic linker lengths for the degradation of ERα. The results demonstrated a clear dependence of degradation efficacy on linker length, with a 16-atom chain proving to be optimal.
| PROTAC (Linker Atom Count) | DC50 (Concentration for 50% Degradation) | Dmax (Maximum Degradation) | Reference |
| 9 atoms | > 100 µM | - | |
| 12 atoms | ~10 µM | > 80% | |
| 16 atoms | ~1 µM | > 90% | **** |
| 19 atoms | ~10 µM | ~70% | |
| 21 atoms | > 10 µM | < 60% |
Case Study 2: p38α Mitogen-Activated Protein Kinase (MAPK) Degradation
Research on p38α MAPK targeting PROTACs also revealed a distinct optimal linker length for achieving potent degradation. A series of PROTACs with different linker lengths were synthesized and tested in cancer cell lines.
| Linker Type | Linker Length | DC50 | Dmax | Reference |
| PEG | 4 units | ~100 nM | > 90% | |
| PEG | 6 units | ~25 nM | > 95% | |
| PEG | 8 units | ~150 nM | > 90% |
Case Study 3: Bruton's Tyrosine Kinase (BTK) Degradation
In the development of BTK degraders, longer linkers (≥ 4 PEG units) were found to be more effective. Shorter linkers impaired the binding affinity for both BTK and the E3 ligase Cereblon (CRBN), likely due to steric hindrance.
| Linker Type | Linker Length | Effect on Binary Binding | Degradation Potency | Reference |
| PEG | < 4 units | Impaired (up to 20-fold) | Reduced | |
| PEG | ≥ 4 units | Consistent with free ligands | Potent |
These studies collectively underscore that the optimal aliphatic linker length is target-dependent and must be empirically determined.
Key Experimental Protocols
To systematically evaluate and compare the efficacy of PROTACs with different linker lengths, a series of well-defined experimental workflows are essential.
Western Blot for Target Protein Degradation
Objective: To visually and quantitatively assess the reduction in the level of a target protein following PROTAC treatment.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) and then incubate with a primary antibody specific to the target protein. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity. Calculate the percentage of protein degradation relative to a vehicle-treated control. The DC50 value can be determined by plotting the percentage of degradation against the PROTAC concentration.
Ternary Complex Formation Assays
The Influence of Linker Length on PROTAC Activity: A Comparative Analysis Featuring N-Boc-15-aminopentadecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
The efficacy of Proteolysis Targeting Chimeras (PROTACs) is critically dependent on the linker connecting the target protein ligand and the E3 ligase ligand. This guide provides a comparative analysis of how linker length, with a special focus on the long-chain aliphatic N-Boc-15-aminopentadecanoic acid, impacts PROTAC performance. We present supporting experimental data from various studies and detailed protocols for key experiments to aid in the rational design of potent protein degraders.
The Critical Role of the Linker in PROTAC Function
A PROTAC's linker is not a passive spacer but an active component that governs the formation of a productive ternary complex between the target protein and the E3 ligase. An optimal linker length is crucial for inducing efficient ubiquitination and subsequent proteasomal degradation of the target protein. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker can result in reduced effective concentration and inefficient ubiquitination.
This guide explores the structure-activity relationship of PROTAC linkers, with a focus on how varying the length of an this compound-derived linker can modulate the degradation efficiency.
Data Presentation: Linker Length vs. PROTAC Activity
The following tables summarize quantitative data from studies on various PROTACs, illustrating the impact of linker length on their degradation capability, as measured by DC50 (the concentration for 50% degradation) and Dmax (the maximum degradation percentage).
Table 1: Effect of Alkyl/Ether Linker Length on TBK1 Degradation
| PROTAC Compound | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| TBK1 Degrader 1 | < 12 | No Degradation | - |
| TBK1 Degrader 2 | 12-29 | Submicromolar | - |
| TBK1 Degrader 3 | 21 | 3 | 96 |
| TBK1 Degrader 4 | 29 | 292 | 76 |
Data synthesized from a study by Arvinas.
Table 2: Impact of Hydrocarbon Linker Length on Estrogen Receptor-α (ER-α) Degradation
| PROTAC Compound | Linker Length (atoms) | ER-α Degradation |
| ER-α Degrader 1 | 9 | Significant |
| ER-α Degrader 2 | 12 | Significant |
| ER-α Degrader 3 | 16 | Most Effective |
| ER-α Degrader 4 | 19 | Reduced |
| ER-α Degrader 5 | 21 | Reduced |
Data from a study by Cyrus et al.
These data highlight that a non-linear relationship exists between linker length and PROTAC efficacy, with an optimal length providing the most potent degradation. For the ER-α targeting PROTACs, a 16-atom linker was found to be superior. The study on TBK1 degraders also showed a clear dependence on linker length, with linkers shorter than 12 atoms being inactive.
Mandatory Visualizations
PROTAC-mediated protein degradation pathway.
Safety Operating Guide
Proper Disposal of N-Boc-15-aminopentadecanoic Acid: A Guide for Laboratory Professionals
For researchers and professionals in drug development, the safe handling and disposal of chemical waste are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides a detailed protocol for the proper disposal of N-Boc-15-aminopentadecanoic acid, a frequently used linker in Proteolysis Targeting Chimeras (PROTACs).[1][2] Adherence to these procedures is crucial for operational safety and environmental responsibility.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for this compound. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3][4][5] All handling and disposal steps should be performed inside a certified chemical fume hood to prevent the inhalation of any dust or vapors.[5]
In Case of Exposure:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer artificial respiration and seek medical attention.[3][4]
-
Skin Contact: Wash the affected area immediately with soap and plenty of water.[3][4]
-
Eye Contact: Rinse eyes cautiously with water for several minutes as a precaution.[3][4]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting and seek immediate medical attention.[3][6]
Recommended Disposal Strategy: Chemical Degradation
The suggested method for the disposal of this compound involves a two-stage chemical degradation process:
-
Acid-Mediated Deprotection: The tert-butyloxycarbonyl (Boc) protecting group is removed through hydrolysis under acidic conditions. This reaction breaks down this compound into 15-aminopentadecanoic acid, tert-butanol (B103910), and carbon dioxide.[5]
-
Neutralization: The resulting acidic solution is then carefully neutralized to a safe pH range before final disposal.[5]
This procedure effectively transforms the compound into less hazardous substances that can be managed more readily, pending local regulations.
Quantitative Data for Disposal Reaction
The following table outlines the key quantitative data for the substances involved in the proposed disposal method.
| Substance | Molecular Weight ( g/mol ) | Role | Stoichiometric Ratio |
| This compound | 357.52 | Reactant | 1 |
| Hydrochloric Acid (HCl) | 36.46 | Reagent | Excess |
| 15-aminopentadecanoic acid | 257.42 | Product | 1 |
| tert-Butanol | 74.12 | Product | 1 |
| Carbon Dioxide (CO2) | 44.01 | Product | 1 |
| Sodium Hydroxide (B78521) (NaOH) | 40.00 | Neutralizer | As needed |
Experimental Protocol for Disposal
Part 1: Acid-Mediated Deprotection
-
Preparation: In a certified chemical fume hood, place a flask or beaker containing the this compound waste on a magnetic stir plate and add a stir bar.[5]
-
Acid Addition: For every 1 gram of this compound, slowly and carefully add 20 mL of a 3 M hydrochloric acid solution while stirring. The acid should be added in small portions to control the reaction rate and any heat generation. An ice bath can be utilized to cool the mixture if it becomes noticeably warm.[5]
-
Reaction: Allow the mixture to stir at room temperature for a minimum of 4 hours to ensure the complete removal of the Boc protecting group.[5]
Part 2: Neutralization
-
Cooling: If the deprotection reaction mixture is warm, allow it to cool to room temperature. An ice bath may be used to expedite this process.[5]
-
Base Addition: While continuing to stir, slowly add a 1 M sodium hydroxide solution to the acidic mixture. The base should be added dropwise or in small portions, as the neutralization reaction is exothermic.[5]
-
pH Monitoring: Periodically check the pH of the solution using pH indicator strips or a calibrated pH meter. Continue the addition of the sodium hydroxide solution until the pH is between 6.0 and 8.0.[5]
-
Final Disposal: Once neutralized, the resulting aqueous solution containing 15-aminopentadecanoic acid and tert-butanol should be disposed of in accordance with your institution's and local environmental regulations. In many cases, a neutralized solution of this nature can be collected in a designated aqueous waste container. Always confirm the final disposal method with your institution's Environmental Health and Safety (EHS) department. [5]
Disposal Workflow Diagramdot
References
Essential Safety and Logistical Information for Handling N-Boc-15-aminopentadecanoic Acid
For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount to ensure laboratory safety and experimental integrity. This document provides essential guidance on the personal protective equipment (PPE), handling procedures, and disposal of N-Boc-15-aminopentadecanoic acid.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 1661040-68-1
-
Physical Form: Solid
Hazard Identification: this compound is classified with the following hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Personal Protective Equipment (PPE)
A risk assessment should always be conducted before handling any chemical to determine the appropriate level of PPE.[1] Based on the known hazards of this compound, the following PPE is recommended.
Summary of Recommended PPE:
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face | Safety glasses with side shields or safety goggles.[2] A face shield may be necessary for splash-prone procedures.[1][3] | Protects against dust particles and potential splashes causing eye irritation. |
| Hand | Chemical-resistant gloves (e.g., nitrile).[3] Gloves should be inspected before use. | Prevents skin contact and irritation. |
| Body | A standard lab coat or coveralls.[1][3] | Protects skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area. A respirator may be required if dust is generated and ventilation is inadequate.[2] | Prevents inhalation of dust that can cause respiratory irritation. |
Operational Plan: Handling and Storage
Adherence to proper laboratory procedures is crucial when working with this compound to minimize exposure and maintain the quality of the compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure the work area, such as a chemical fume hood, is clean and uncluttered.
-
Verify that an eyewash station and safety shower are accessible.[1]
-
Don the appropriate PPE as outlined in the table above.
-
-
Weighing and Transfer:
-
Handle the solid material in a well-ventilated area, preferably within a chemical fume hood, to avoid dust inhalation.
-
Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust.
-
If dissolving in a solvent, add the solid to the solvent slowly.
-
-
Storage:
-
Store the compound in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place.[4] Recommended storage is at 2-8°C.
-
Disposal Plan
Proper disposal of chemical waste is essential to protect the environment and comply with regulations.
Waste Characterization: While this compound itself is an irritant, it is not currently classified as a hazardous waste by major regulatory bodies. However, institutional and local regulations must always be followed. Many common laboratory chemicals, such as certain salts and natural products, are considered non-hazardous.[5]
Disposal Protocol:
| Waste Type | Disposal Procedure |
| Unused Solid Compound | For disposal, unused and non-recyclable this compound should be offered to a licensed disposal company.[4] It should be kept in a suitable, closed container for disposal.[4] |
| Contaminated Labware (e.g., gloves, wipes) | Dispose of contaminated disposable items, such as gloves and wipes, in the regular laboratory trash, provided they are not heavily contaminated with a hazardous substance. |
| Empty Containers | Empty containers may be placed in the regular trash if no freestanding liquids remain and all label requirements for disposal are met.[6] It is good practice to deface the label to indicate the container is empty.[6] |
| Aqueous Solutions | Limited volumes of aqueous solutions of non-hazardous materials may be permissible for sewer disposal, followed by flushing with a large amount of water.[7] However, this is subject to local regulations and institutional policies. Always check with your institution's Environmental Health and Safety (EHS) department before disposing of any chemical down the drain.[6][7] It is crucial to segregate non-hazardous waste from hazardous waste to prevent costly disposal of the entire mixture as hazardous.[5] |
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. sams-solutions.com [sams-solutions.com]
- 2. hazmatschool.com [hazmatschool.com]
- 3. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. sfasu.edu [sfasu.edu]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
